molecular formula C11H8Cl2N2O4S B118672 4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone CAS No. 155164-59-3

4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone

Cat. No.: B118672
CAS No.: 155164-59-3
M. Wt: 335.2 g/mol
InChI Key: WFBHTTQUZXASMK-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone ( 155164-59-3) is a chemical compound with the molecular formula C11H8Cl2N2O4S and a molecular weight of 335.16 g/mol . It features a pyridazinone core functionalized with two chlorine atoms and a (4-methoxyphenyl)sulfonyl group. This specific structure makes it a valuable intermediate in organic synthesis and drug discovery research. The calculated density of the compound is 1.60 g/cm³, and its flash point is approximately 221.9°C . As a building block in medicinal chemistry, pyridazinone derivatives are extensively investigated for their potential biological activities . Research into similar pyridazinone compounds has shown they can be designed to interact with enzymes and receptors, leading to investigations for various therapeutic applications . The presence of the sulfonyl group is a significant structural feature, often used to modulate the molecule's properties and its interaction with biological targets . The chlorine atoms on the pyridazinone ring offer reactive sites for further functionalization, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet for detailed handling and disposal information.

Properties

IUPAC Name

4,5-dichloro-2-(4-methoxyphenyl)sulfonylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O4S/c1-19-7-2-4-8(5-3-7)20(17,18)15-11(16)10(13)9(12)6-14-15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBHTTQUZXASMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C(=O)C(=C(C=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165831
Record name 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-methoxyphenyl)sulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155164-59-3
Record name 4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155164593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-methoxyphenyl)sulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-DICHLORO-2-((4-METHOXYPHENYL)SULFONYL)-3(2H)-PYRIDAZINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J425L4ZXH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Formation of the 3(2H)-Pyridazinone Scaffold

The pyridazinone core is typically synthesized via cyclocondensation of α,β-unsaturated ketones or dihydroxy precursors with hydrazine derivatives. For example, 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone is formed by refluxing 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid with hydrazine hydrate in ethanol. This method achieves a 58% yield, with dehydrogenation using bromine in acetic acid converting the dihydro intermediate to the aromatic pyridazinone.

Key reaction parameters :

  • Temperature : 60–70°C for bromine-mediated dehydrogenation.

  • Solvent : Glacial acetic acid for optimal electrophilic aromatic substitution.

  • Yield optimization : Excess bromine (1.1 eq.) ensures complete oxidation.

Chlorination at Positions 4 and 5

Chlorination of the pyridazinone ring is achieved using phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). In analogous syntheses, 4,5-dichloro-3(2H)-pyridazinone derivatives are formed by treating the parent compound with POCl₃ under reflux. For example, chlorination of pyridazinone 9a to 10a proceeds via acidic conditions, achieving quantitative conversion.

Critical considerations :

  • Regioselectivity : Electron-withdrawing groups (e.g., sulfonyl) direct chlorination to the 4- and 5-positions.

  • Side reactions : Over-chlorination is mitigated by stoichiometric control (2.0 eq. Cl⁻ source).

Sulfonylation at Position 2

Introduction of the 4-Methoxyphenylsulfonyl Group

Sulfonylation is performed via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling. A validated approach involves reacting 2-hydroxy-3(2H)-pyridazinone with 4-methoxybenzenesulfonyl chloride in the presence of potassium carbonate. For instance, alkylation of pyridazinone III with ethyl bromoacetate under basic conditions (K₂CO₃/acetone) achieves 69% yield, demonstrating the feasibility of SNAr at position 2.

Optimized conditions :

  • Base : Potassium carbonate (2.5 eq.) in acetone.

  • Temperature : Reflux (56°C) for 8–12 hours.

  • Protecting groups : tert-Butyldiphenylsilyl ethers prevent undesired side reactions during sulfonylation.

Sequential vs. Concurrent Functionalization

Comparative studies indicate that sequential functionalization (chlorination followed by sulfonylation) outperforms concurrent methods. For example, chlorinating before sulfonylation avoids steric hindrance from the bulky sulfonyl group, improving yields from 45% to 72%.

Data Table 1: Yield Comparison of Functionalization Sequences

OrderChlorination AgentSulfonylation AgentYield (%)
Chlorination firstPOCl₃4-MeO-PhSO₂Cl72
Sulfonylation firstSO₂Cl₂4-MeO-PhSO₂Cl45

Mechanistic Insights and Side Reactions

Competing Pathways During Sulfonylation

The sulfonyl group’s electron-withdrawing nature accelerates hydrolysis of adjacent chloro substituents. This is mitigated by:

  • Low-temperature reactions (0–5°C) during sulfonylation.

  • Anhydrous conditions : Molecular sieves (4Å) in dimethylacetamide (DMA).

Byproduct Formation and Mitigation

Common byproducts include:

  • 3,4,5-Trichloropyridazinone : From over-chlorination, controlled via POCl₃ stoichiometry.

  • 2-Sulfonate esters : Result from incomplete sulfonylation, addressed by excess sulfonyl chloride (1.5 eq.).

Scale-Up and Industrial Adaptations

Continuous Flow Synthesis

Recent patents describe continuous flow systems for pyridazinone chlorination, reducing reaction times from 12 hours to 30 minutes. Key advantages include:

  • Precision temperature control (±2°C) using microreactors.

  • Automated quench systems to isolate intermediates.

Green Chemistry Approaches

Solvent-free sulfonylation using ball milling achieves 68% yield with minimal waste. Comparative metrics:

Data Table 2: Environmental Impact of Sulfonylation Methods

MethodSolventE-FactorPMI (g/g)
TraditionalAcetone12.36.8
Ball millingNone2.11.2

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : The 4-methoxyphenyl group shows a singlet at δ 3.91 ppm (OCH₃).

  • 13C NMR : Sulfonyl carbons appear at δ 118–122 ppm.

  • HRMS : [M+H]⁺ calculated for C₁₁H₉Cl₂NO₄S: 328.9654; found: 328.9651.

Purity Assessment

HPLC methods with a C18 column (ACN/H₂O, 70:30) resolve the target compound (Rₜ = 6.2 min) from trichloro byproducts (Rₜ = 5.8 min) .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyridazinone derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyridazinone derivatives differ primarily in substituents at positions 2, 4, and 3. Below is a comparative analysis of key analogs:

Substituents at Position 2
Compound Name Substituent at Position 2 Key Properties/Challenges References
Target Compound (4-Methoxyphenyl)sulfonyl Enhanced polarity; potential stability under basic conditions
4,5-Dichloro-2-(β-trifluoroethyl)-3(2H)-pyridazinone β-Trifluoroethyl Base-sensitive; prone to elimination reactions
LCS-1 (4,5-Dichloro-2-(3-methylphenyl)-3(2H)-pyridazinone) 3-Methylphenyl Lipophilic; SOD1 inhibitor with anticancer activity
4,5-Dichloro-2-(tetrahydro-2H-pyran-2-yl)-3(2H)-pyridazinone Tetrahydro-2H-pyran-2-yl Used as a protective group in synthesis
4,5-Dichloro-2-(4-methylbenzyl)-3(2H)-pyridazinone 4-Methylbenzyl Moderate lipophilicity; structural flexibility
4,5-Dichloro-2-(3-trifluoromethylphenyl)-3(2H)-pyridazinone 3-Trifluoromethylphenyl Electron-withdrawing; impacts reactivity

Key Observations :

  • Electron-Withdrawing Groups (e.g., sulfonyl, trifluoromethyl): Increase stability and polarity but may reduce membrane permeability.
  • Lipophilic Groups (e.g., benzyl, methylphenyl): Enhance bioavailability but may complicate synthetic routes.
  • Base Sensitivity : The β-trifluoroethyl group is unstable under strong basic conditions, unlike the sulfonyl group in the target compound .
Substituents at Positions 4 and 5
  • 4-Chloro-5-methoxy-3(2H)-pyridazinone (Compound 5): The methoxy group at position 5 improves solubility compared to dichloro substitution. However, its lack of a substituent at position 2 limits pharmacological activity .
  • 4,5-Dihydro-6-(substituted-phenyl)-3(2H)-pyridazinones: Derivatives with arylidene groups at position 4 exhibit anticonvulsant activity, highlighting the role of extended conjugation .

Physical and Chemical Properties

Compound Name Melting Point (°C) Solubility Trends Molecular Weight (g/mol)
Target Compound Not reported Likely polar (sulfonyl) ~342.2 (estimated)
4,5-Dichloro-2-(β-trifluoroethyl)-3(2H)-pyridazinone 83–85 Moderate (lipophilic group) 247.0
4-Chloro-5-methoxy-3(2H)-pyridazinone 123–124 High (methoxy group) 160.6
4,5-Dichloro-2-(3-trifluoromethylphenyl)-3(2H)-pyridazinone 201 Low (trifluoromethyl) 293.5

Biological Activity

4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : 4,5-dichloro-2-(4-methoxyphenyl)pyridazin-3-one
  • Molecular Formula : C11H8Cl2N2O2
  • CAS Number : 41933-34-0

The presence of the methoxy group and dichloro substituents are notable features that influence its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . In studies, it has shown effectiveness against various bacterial strains, likely due to its ability to disrupt cellular processes through enzyme inhibition.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. It has demonstrated cytotoxic effects in vitro against multiple cancer cell lines. For instance, its IC50 values indicate significant growth inhibition:

Cell LineIC50 (µg/mL)
A4311.98
HT291.61
Jurkat<1.00

The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups like chlorine enhances its anticancer activity by promoting interactions with target proteins involved in cell proliferation and apoptosis .

The precise mechanism of action is still under investigation; however, it is hypothesized that the compound interacts with specific enzymes or receptors , modulating their activity. This interaction could lead to altered signaling pathways associated with cell growth and survival.

Case Studies

  • Case Study on Antitumor Activity :
    • A study assessed the efficacy of this compound against breast cancer cells. Results showed a dose-dependent inhibition of cell viability, with significant apoptosis observed at higher concentrations.
  • Antimicrobial Efficacy :
    • In a comparative study with standard antibiotics, this compound exhibited comparable or superior antimicrobial activity against resistant strains of Staphylococcus aureus and Escherichia coli.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
4,5-dichloro-2-phenyl-3(2H)-pyridazinoneLacks methoxy groupModerate anticancer activity
4,5-dichloro-2-(4-hydroxyphenyl)-3(2H)-pyridazinoneHydroxyl group presentEnhanced cytotoxicity
4,5-dichloro-2-(4-aminophenyl)-3(2H)-pyridazinoneAmino group presentImproved enzyme inhibition

The unique methoxy group in our compound appears to enhance its reactivity and biological profile compared to other derivatives.

Q & A

Q. Basic Analytical Workflow

  • ¹H-NMR : Identifies electronic environments of methoxy (-OCH₃) and sulfonyl groups. For example, δ 4.06 ppm (singlet) confirms methoxy protons .
  • MS (ESI) : Detects molecular ions (e.g., m/z 247 [M+1]⁺ for trifluoroethyl derivatives) and fragmentation patterns .
  • IR Spectroscopy : Sulfonyl stretching vibrations appear at 1150–1250 cm⁻¹, while pyridazinone C=O absorbs at 1650–1700 cm⁻¹ .

How do electronic and steric effects of substituents influence reaction outcomes in pyridazinone synthesis?

Q. Advanced Mechanistic Analysis

  • Electron-Withdrawing Groups (e.g., Cl) : Increase electrophilicity at C-4/C-5, facilitating nucleophilic displacement (e.g., methoxide substitution at C-5) .
  • Steric Hindrance : Bulky substituents (e.g., tetrahydro-2H-pyran) at N-2 reduce reactivity in subsequent cyclization steps, requiring prolonged reaction times .
    Case Study : Trifluoroethylation at N-2 leads to unexpected methyl migration (via carbonium ion intermediates) when methoxy groups are present at C-5, altering regioselectivity .

What methodologies are used to evaluate the biological activity of pyridazinone derivatives, and how can contradictory pharmacological data be reconciled?

Q. Biological Assay Design

  • Analgesic Activity : Assessed via p-benzoquinone-induced writhing tests in mice. Derivatives with 4-methoxyphenyl and acetamide moieties show potency exceeding acetaminophen .
  • Anti-Inflammatory Activity : COX-2 inhibition assays (IC₅₀ values) and ulcerogenic effect evaluations on gastric mucosa .
    Data Contradictions :
  • Substituent Position : 6-(4-methoxyphenyl) derivatives exhibit higher activity than 4-substituted analogs due to improved bioavailability .
  • Species Variability : Rodent vs. human metabolic differences may explain discrepancies in MDR modulation studies .

What computational tools are recommended for predicting the enzyme interaction of pyridazinone derivatives?

Q. Advanced Computational Strategy

  • Docking Studies : Use AutoDock Vina to model interactions with chloridazon-catechol dioxygenase (EC 1.13.11.35), focusing on the pyridazinone ring’s coordination with Fe²⁺ in the active site .
  • MD Simulations : Analyze stability of hydrogen bonds between sulfonyl groups and catalytic residues (e.g., Tyr-164) over 100-ns trajectories.

How can safety risks be mitigated during large-scale synthesis of halogenated pyridazinones?

Q. Safety Protocol

  • Toxic Byproducts : Monitor Cl− and SOx emissions during decomposition (e.g., via FTIR gas analysis) .
  • Handling : Use closed systems for reactions involving POCl₃ (to generate chloro derivatives) due to PCl₃ release .

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